5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid, abbreviated as 5-CP-ODC, is an organic compound that belongs to the class of oxadiazoles. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It has a molecular formula of C9H6N2O3 and a molecular weight of 186.15 g/mol. 5-CP-ODC is an important building block for many pharmaceuticals and has a wide range of applications in scientific research.
Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The specific methods of application and experimental procedures would depend on the specific conditions of the coupling.
- Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
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Synthesis of Azo Dye Derivatives
- Field : Pharmaceutical Chemistry
- Application : The compound can be incorporated into azo dye derivatives, which have shown improved bioactive properties .
- Method : The synthesis involves incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties into the azo dye scaffold .
- Results : The various biological and pharmacological applications of these drugs can be easily tuned by introducing heterocyclic moieties .
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Organotin(IV) Carboxylates Synthesis
- Field : Inorganic Chemistry
- Application : The compound can be used in the synthesis of organotin(IV) carboxylates .
- Method : The synthesis involves the use of the compound as a ligand to form organotin(IV) carboxylates .
- Results : The resulting organotin(IV) carboxylates have been characterized by elemental analysis, FT-IR and NMR .
- Synthesis of 5-(3-Cyanophenyl)-3-formylbenzoic Acid Compound
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of a 5-(3-cyanophenyl)-3-formylbenzoic acid compound .
- Method : The synthesis involves reacting a 5-bromo-3-hydroxymethylbenzoic acid compound with manganese dioxide to prepare a 5-bromo-3-formylbenzoic acid compound. This compound is then reacted with 3-cyanophenylboric acid in the presence of a palladium complex .
- Results : The resulting 5-(3-cyanophenyl)-3-formylbenzoic acid compound has potential applications in various fields of chemistry .
- Synthesis of Organoboron Reagents
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of organoboron reagents, which are used in Suzuki–Miyaura coupling .
- Method : The synthesis involves the use of the compound as a boron source . The specific methods of application and experimental procedures would depend on the specific conditions of the synthesis.
- Results : The resulting organoboron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
5-(3-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEHYAKXSRNEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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